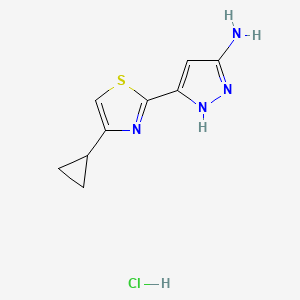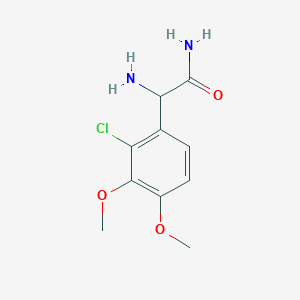![molecular formula C10H9ClF3N3 B13704644 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876509 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876509 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts and solvents.
Intermediate Formation: The initial reaction produces intermediates, which are then purified and subjected to further reactions.
Final Product Formation: The intermediates undergo final reactions to form MFCD32876509. This step may involve heating, cooling, or other specific conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of MFCD32876509 is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated processes are often employed to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32876509 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert MFCD32876509 into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD32876509 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are often carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions may require anhydrous conditions.
Substitution: Substitution reactions often involve halogens or other reactive groups. Solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from the reactions of MFCD32876509 depend on the specific reaction conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted compounds.
Applications De Recherche Scientifique
MFCD32876509 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32876509 is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD32876509 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
MFCD32876509 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include MFCD32876510, MFCD32876511, and MFCD32876512.
Uniqueness: MFCD32876509 may exhibit unique properties such as higher reactivity, better stability, or specific biological activities that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C10H9ClF3N3 |
|---|---|
Poids moléculaire |
263.65 g/mol |
Nom IUPAC |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8;/h1-5H,(H3,14,15,16);1H |
Clé InChI |
YXBRWLPUKSZCCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


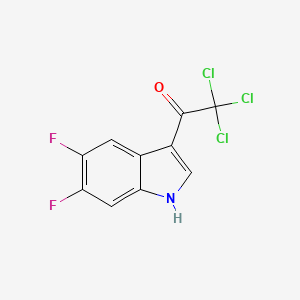
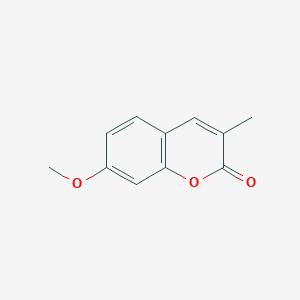
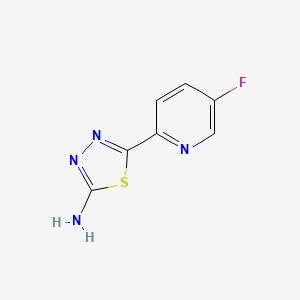
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
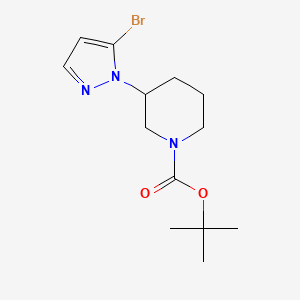

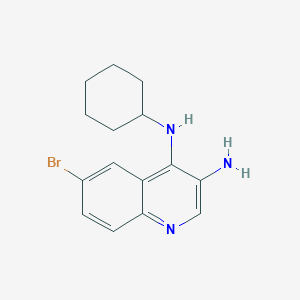


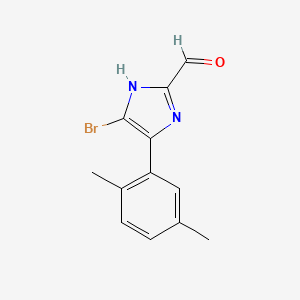
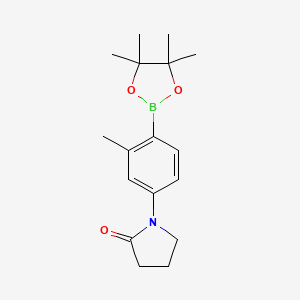
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
